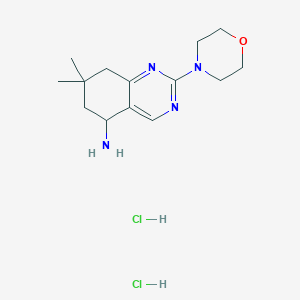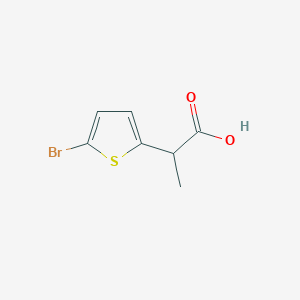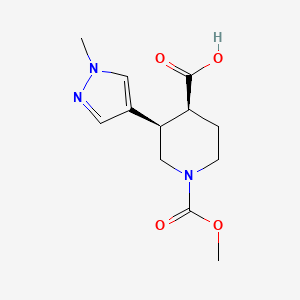![molecular formula C21H25N3O7S2 B2836857 6-ethyl 3-methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449770-42-7](/img/structure/B2836857.png)
6-ethyl 3-methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl 3-methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C21H25N3O7S2 and its molecular weight is 495.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
- Zhu, Lan, and Kwon (2003) discuss the synthesis of highly functionalized tetrahydropyridines, including derivatives related to the specified compound, using an organic phosphine catalyst. This synthesis method is significant for its excellent yields and complete regioselectivity, indicating its potential application in creating a variety of structurally complex and functionalized molecules (Zhu, Lan, & Kwon, 2003).
- Bakhite, Al‐Sehemi, and Yamada (2005) describe the synthesis of novel pyrido and thieno derivatives, including those similar to the compound . Their method involves treating certain carboxamides with carbonyl compounds, leading to a variety of fused polyheterocyclic systems, which can be crucial in developing new materials and pharmaceuticals (Bakhite, Al‐Sehemi, & Yamada, 2005).
Structural Analysis and Applications
- Brbot-Šaranović, Pavlović, and Cindrić (2000) conducted a study on the structures of new enaminones, which are closely related to the compound . Their research, involving NMR spectra and X-ray diffractometry, provides valuable insights into the molecular structure and potential applications of these compounds in various fields, such as materials science and pharmaceuticals (Brbot-Šaranović, Pavlović, & Cindrić, 2000).
Potential Applications in Materials Science
- Sun et al. (2012) explore carboxylate-assisted ethylamide metal–organic frameworks, demonstrating their synthesis, structure, thermostability, and luminescence. The study of such frameworks, which may include compounds similar to the one mentioned, can lead to advancements in materials science, particularly in the development of new luminescent materials and catalysts (Sun et al., 2012).
Synthesis and Biological Evaluation
- Kumar and Mashelker (2007) discuss the synthesis of novel oxadiazole heterocyclic compounds containing pyranopyridine moieties, which are structurally related to the specified compound. Their research provides insights into the methods of synthesizing complex heterocycles, which can have potential applications in medicinal chemistry (Kumar & Mashelker, 2007).
- Medvedeva et al. (2010) present a study on the synthesis of pyridothienopyrimidines, investigating the influence of various factors on the reactions. This research offers an understanding of how to manipulate chemical reactions to produce specific heterocyclic compounds, which can be valuable in drug development and material sciences (Medvedeva et al., 2010).
Crystal Engineering and Supramolecular Chemistry
- Arora and Pedireddi (2003) explore the supramolecular assemblies of 1,2,4,5-benzenetetracarboxylic acid with aza donor molecules, including compounds structurally related to the specified chemical. This study is pertinent for understanding the principles of crystal engineering and the design of molecular materials (Arora & Pedireddi, 2003).
特性
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O7S2/c1-5-31-21(27)24-11-10-15-16(12-24)32-19(17(15)20(26)30-4)22-18(25)13-6-8-14(9-7-13)33(28,29)23(2)3/h6-9H,5,10-12H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJNFNZBPHFECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2836776.png)

![Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate](/img/structure/B2836779.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2836780.png)
![1-(2-Ethoxyphenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2836781.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2836784.png)
![2-[[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2836785.png)

![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2836788.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-chloro-2-nitrobenzamide](/img/structure/B2836790.png)

![5-((7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2836796.png)
![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide](/img/structure/B2836797.png)